molecular formula C10H7F3O2 B8699595 2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid

2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B8699595
M. Wt: 216.16 g/mol
InChI Key: QIALYIWJQYUPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C10H7F3O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a trifluoromethyl group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzymes or interacting with receptors involved in inflammatory pathways .

Comparison with Similar Compounds

    4-(Trifluoromethyl)cinnamic acid: Similar structure but differs in the position of the double bond.

    2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid: Contains a fluorine atom at the 2-position.

    3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid: Contains a methyl group at the 2-position .

Uniqueness: 2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H2,(H,14,15)

InChI Key

QIALYIWJQYUPHW-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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